

Spectral Data Analysis of 6-Propylpyridazin-3-amine: A Technical Overview

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Compound of Interest

Compound Name: 6-Propylpyridazin-3-amine

Cat. No.: B15050259

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An in-depth guide for researchers, scientists, and drug development professionals.

Introduction:

6-Propylpyridazin-3-amine is a substituted pyridazine derivative of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active compounds. The pyridazine core is a key pharmacophore in various therapeutic agents. A thorough understanding of the spectral characteristics of **6-Propylpyridazin-3-amine** is fundamental for its identification, characterization, and quality control in synthetic and developmental pipelines. This document provides a summary of available spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for **6-Propylpyridazin-3-amine**.

Challenges in Data Acquisition:

A comprehensive search of publicly available scientific databases and literature has revealed a significant scarcity of experimental spectral data specifically for **6-Propylpyridazin-3-amine**. While data for structurally related analogs such as 6-isopropylpyridazin-3-amine, 3-amino-6-propoxypyridazine, and 6-amino-3-chloropyridazine are accessible, direct experimental spectra for the target compound could not be located. The information presented herein is therefore based on predicted values and analysis of related structures, which can serve as a preliminary guide for researchers.

Predicted Spectral Data

Due to the absence of experimental data, the following tables summarize predicted spectral features for **6-Propylpyridazin-3-amine**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data for **6-Propylpyridazin-3-amine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	Doublet	1H	H-4 (Pyridazine ring)
~ 6.7 - 6.9	Doublet	1H	H-5 (Pyridazine ring)
~ 5.0 - 5.5	Broad Singlet	2H	-NH ₂
~ 2.6 - 2.8	Triplet	2H	-CH ₂ - (Propyl group, α to ring)
~ 1.6 - 1.8	Sextet	2H	-CH ₂ - (Propyl group, β to ring)
~ 0.9 - 1.1	Triplet	3H	-CH ₃ (Propyl group)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data for **6-Propylpyridazin-3-amine**

Chemical Shift (δ , ppm)	Assignment
~ 160 - 165	C-3 (Attached to -NH ₂)
~ 155 - 160	C-6 (Attached to propyl group)
~ 125 - 130	C-4
~ 115 - 120	C-5
~ 30 - 35	-CH ₂ - (Propyl group, α to ring)
~ 20 - 25	-CH ₂ - (Propyl group, β to ring)
~ 13 - 15	-CH ₃ (Propyl group)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Predicted Key IR Absorption Bands for **6-Propylpyridazin-3-amine**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300 - 3500	Medium, Sharp	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
2850 - 2960	Medium	C-H Stretch (aliphatic)	Propyl Group
1600 - 1650	Strong	N-H Bend (scissoring)	Primary Amine (-NH ₂)
1450 - 1580	Medium to Strong	C=C and C=N Stretch	Pyridazine Ring
1300 - 1400	Medium	C-N Stretch	Aryl Amine

Table 4: Predicted Mass Spectrometry Data for **6-Propylpyridazin-3-amine**

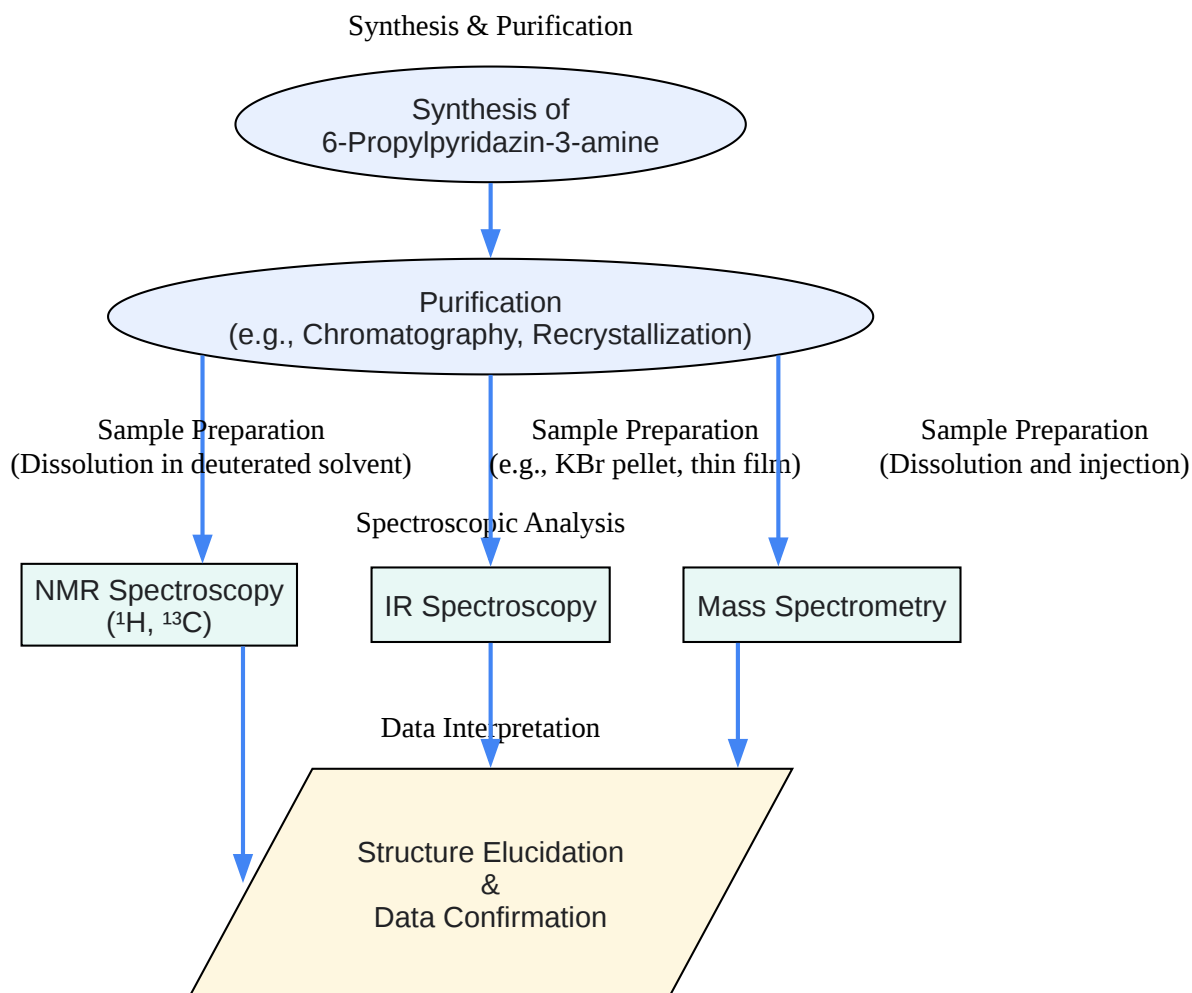
m/z	Ion
137.11	[M] ⁺ (Molecular Ion)
108.09	[M - C ₂ H ₅] ⁺
95.06	[M - C ₃ H ₆] ⁺

Molecular Formula: C₇H₁₁N₃. Exact Mass: 137.0953.

Experimental Protocols

As no specific experimental data was found, a general protocol for the acquisition of spectral data for a novel compound like **6-Propylpyridazin-3-amine** is provided below.

General Workflow for Spectral Analysis:



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **6-Propylpyridazin-3-amine** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:** Acquire proton NMR spectra with a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire carbon-13 NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary, and a larger number of scans will be required due to the lower natural abundance of ^{13}C .

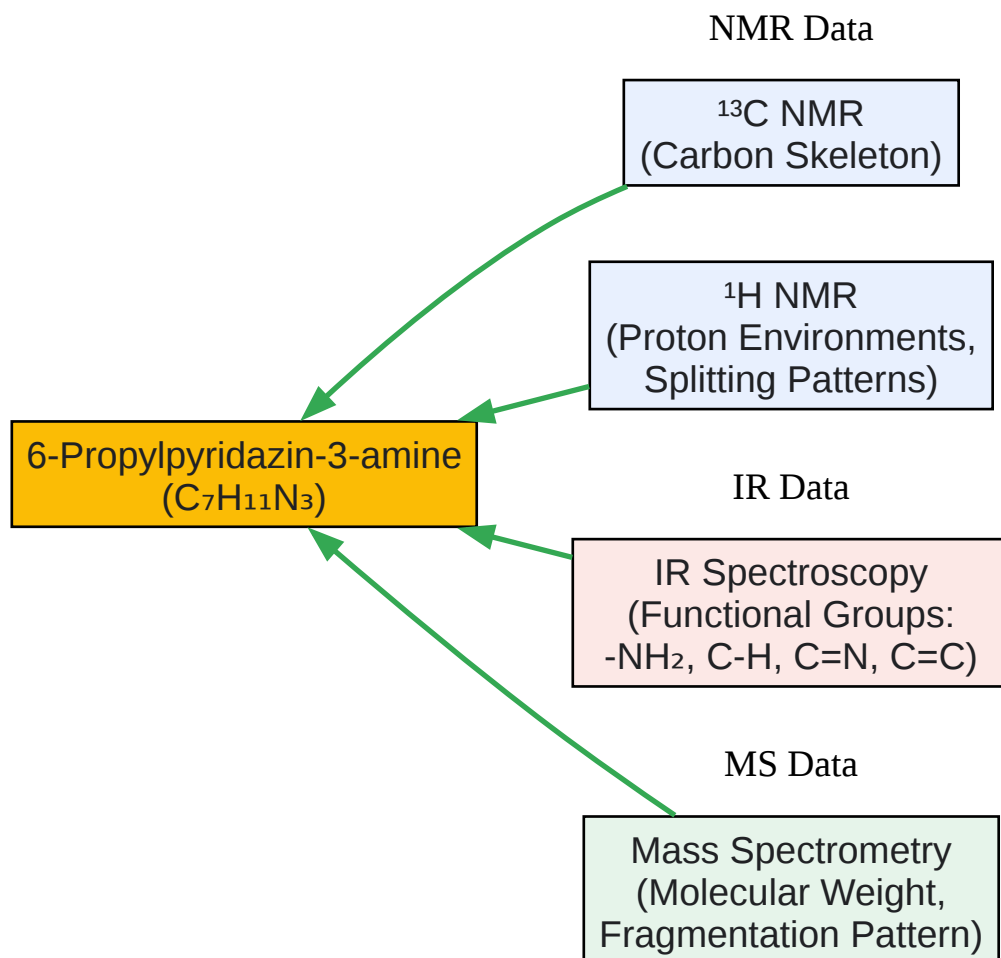
2. Infrared (IR) Spectroscopy:

- **Sample Preparation:** Prepare the sample using an appropriate method such as a KBr (potassium bromide) pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$). Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS):

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Acquisition:** Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, the sample is often introduced via a direct insertion probe. Acquire the mass spectrum over a relevant m/z range.

Logical Relationship of Spectral Data for Structure Confirmation:



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Caption: Interrelation of different spectroscopic techniques for the structural elucidation of a molecule.

Conclusion:

While experimental spectral data for **6-Propylpyridazin-3-amine** is not readily available in the public domain, this guide provides a predictive framework for its 1H NMR, ^{13}C NMR, IR, and MS characteristics. The provided general experimental protocols and logical workflows offer a robust starting point for researchers aiming to synthesize and characterize this compound. The

generation and publication of experimental data for **6-Propylpyridazin-3-amine** would be a valuable contribution to the chemical and pharmaceutical sciences.

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